molecular formula C12H8FNO3S2 B413287 2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B413287
M. Wt: 297.3g/mol
InChI Key: XBIRTKJQEPDMEI-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, a benzylidene group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new pharmaceuticals. Its thiazolidinone core is known for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential as an anti-cancer agent. Studies have indicated that derivatives of this compound can inhibit the growth of certain cancer cell lines, highlighting its potential for therapeutic use.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can interact with DNA and proteins in cancer cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C12H8FNO3S2

Molecular Weight

297.3g/mol

IUPAC Name

2-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C12H8FNO3S2/c13-8-4-2-1-3-7(8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5+

InChI Key

XBIRTKJQEPDMEI-WEVVVXLNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)F

SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)F

Origin of Product

United States

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